Cyclopentadecanone oxime serves as a valuable intermediate in the synthesis of various organic compounds. Its unique functional group, consisting of a carbonyl group (C=O) and a hydroxylamine group (N-OH), allows for diverse chemical transformations.
One prominent application involves the Beckmann rearrangement, which converts cyclopentadecanone oxime into caprolactam, a key precursor to nylon-6, a widely used synthetic fiber []. Additionally, cyclopentadecanone oxime can be employed in the synthesis of other cyclic compounds like cyclopentadecane and cyclopentadecanol through various reduction and deoximation reactions [, ].
Cyclopentadecanone oxime exhibits potential as a ligand in coordination chemistry. Its ability to form chelate complexes with metal ions stems from the presence of both donor atoms (oxygen and nitrogen) within the molecule.
Studies have shown that cyclopentadecanone oxime can complex with various metal ions, including copper, nickel, and cobalt, forming stable coordination compounds with diverse structures and properties [, ]. These complexes hold potential applications in various fields, including catalysis, material science, and medicine.
Cyclopentadecanone oxime demonstrates potential in the development of functional materials. Its long-chain aliphatic structure combined with its functional groups can influence self-assembly properties and interactions with other molecules.
Research suggests that cyclopentadecanone oxime can be incorporated into supramolecular structures like liquid crystals and self-assembled monolayers, exhibiting potential applications in sensors, drug delivery systems, and organic electronics [, ].
Cyclopentadecanone oxime is an organic compound with the molecular formula and a molecular weight of approximately 239.4 g/mol. It features an oxime functional group, which is characterized by the presence of a double bond between nitrogen and oxygen, specifically a hydroxyl group bonded to a carbon atom that is also double-bonded to a nitrogen atom. This compound is primarily recognized for its applications in fragrance formulations and has been studied for its biological properties as well.
Recent studies have highlighted the potential biological activities of cyclopentadecanone oxime. Notably, it has demonstrated:
The synthesis of cyclopentadecanone oxime typically involves the following methods:
Cyclopentadecanone oxime finds utility in various fields:
Studies focusing on interaction profiles have shown that cyclopentadecanone oxime interacts with several biological targets. Its ability to inhibit monoamine oxidase suggests potential interactions with neurotransmitter systems, which could play a role in its antidepressant effects . Further research into its binding affinities and mechanisms of action is ongoing.
Cyclopentadecanone oxime shares structural and functional characteristics with several related compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyclopentanone | A smaller ketone without an oxime group. | |
Cyclohexanone | A six-membered ring ketone, commonly used in solvents. | |
Cyclodecanone | A ten-membered ring ketone, used in fragrances but lacks the oxime functionality. | |
Cyclododecanone | Similar to cyclopentadecanone but larger; used in industrial applications. |
Cyclopentadecanone oxime stands out due to its specific biological activity and its dual role as both a fragrance ingredient and a potential therapeutic agent. Its unique structure allows for specific reactions not available to simpler ketones or larger cyclic compounds, making it valuable in both synthetic chemistry and pharmacology.
The formation of cyclopentadecanone oxime involves a nucleophilic addition-elimination reaction between cyclopentadecanone and hydroxylamine [1]. This reaction proceeds through a well-defined mechanism that begins with the nucleophilic attack of hydroxylamine on the carbonyl carbon of cyclopentadecanone [2]. The nitrogen atom of hydroxylamine, being less electronegative than oxygen, possesses a more reactive lone pair that facilitates this nucleophilic attack [1] [2].
The reaction mechanism can be divided into distinct steps. Initially, the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of cyclopentadecanone, forming a tetrahedral intermediate [1]. This step is often rate-determining in the overall reaction sequence [3]. Following the formation of this intermediate, proton transfer occurs, typically facilitated by the reaction medium or catalyst [2]. The final step involves the elimination of water to yield the desired cyclopentadecanone oxime [1] [2].
The reaction kinetics of oxime formation are influenced by several factors, including pH, temperature, and the electronic and steric properties of the cyclopentadecanone substrate [3]. Between pH 4 and pH 13, the oxime formation proceeds with rate-limiting dehydration of the addition intermediate, which exists in equilibrium with the ketone and hydroxylamine [3]. The dehydration step exhibits catalysis by oxonium ion (pH 4 to approximately 8), a pH-independent pathway (pH 8 to approximately 10), and catalysis by hydroxide ion (pH approximately 10 to 13) [3].
The stereochemistry of cyclopentadecanone oxime formation is an important consideration, as the reaction can potentially yield both E and Z isomers [4]. The E isomer is typically the thermodynamically favored product due to reduced steric interactions [4]. The control of stereoselectivity can be achieved through careful selection of reaction conditions, including temperature, solvent, and catalyst systems [4].
The choice of solvent system plays a crucial role in the efficiency and selectivity of cyclopentadecanone oxime synthesis [2]. Traditional approaches have utilized alcoholic solvents such as methanol and ethanol, which provide a suitable medium for dissolving both the hydroxylamine reagent and the cyclopentadecanone substrate [5]. Methanol has been demonstrated to be superior to ethanol and isopropanol in oxime formation reactions, offering better solubility and reaction rates [6].
Aqueous-organic biphasic systems have also been employed for cyclopentadecanone oxime synthesis [7]. In these systems, the reaction occurs at the interface between the aqueous phase containing hydroxylamine and the organic phase containing the cyclopentadecanone [7]. The selection of an appropriate organic solvent with limited water miscibility, such as toluene, is essential for effective phase separation and product isolation [7] [8].
Catalytic conditions significantly influence the rate and yield of cyclopentadecanone oxime formation [2]. Acid catalysts, such as hydrochloric acid or sulfuric acid, promote the reaction by facilitating the protonation of the carbonyl oxygen, thereby enhancing its electrophilicity [2] [7]. Base catalysts, including sodium hydroxide and pyridine, can also be employed to deprotonate hydroxylamine, increasing its nucleophilicity [2].
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Methanol | Pyridine | 60 | 3-4 | 85-90 |
Ethanol | HCl | 65 | 4-6 | 80-85 |
Toluene | NaOH | 70-80 | 2-3 | 75-80 |
Water/Methanol | Sodium Acetate | 65 | 1.5-2 | 70-75 |
Solvent-free | Bi₂O₃ | Room temperature | 0.5-1 | 90-95 |
Recent advances in catalytic systems for oxime formation include the use of heterogeneous catalysts such as titanium silicate-1 (TS-1) [9]. These catalysts offer advantages in terms of recyclability and reduced waste generation [9]. The TS-1 catalyst has demonstrated high activity in the ammoximation of cyclic ketones, achieving conversions exceeding 90% with selectivities greater than 99% [9].
The optimization of reaction parameters, including temperature, concentration, and reaction time, is essential for maximizing the yield and purity of cyclopentadecanone oxime [6]. The reaction is typically conducted at temperatures ranging from 60°C to 80°C, with reaction times varying from 1.5 to 6 hours depending on the specific conditions employed [10] [6].
The scale-up of cyclopentadecanone oxime synthesis from laboratory to industrial scale presents several challenges that must be addressed to ensure economic viability and product quality [4] [7]. One significant challenge is the handling and storage of hydroxylamine, which is typically supplied as an aqueous solution or as the hydrochloride salt [11]. The use of hydroxylamine hydrochloride necessitates the addition of a base to liberate the free hydroxylamine, resulting in the formation of salt by-products that must be removed during purification [7].
Heat management represents another critical challenge in large-scale production [7]. The reaction between cyclopentadecanone and hydroxylamine is exothermic, requiring efficient heat transfer systems to maintain temperature control and prevent runaway reactions [7] [11]. Continuous flow reactors with enhanced heat exchange capabilities have been employed to address this challenge [12].
The purification of cyclopentadecanone oxime typically involves a combination of techniques, including crystallization, extraction, and distillation [8]. Crystallization is particularly effective for purifying cyclopentadecanone oxime due to its crystalline nature [8]. The process can be optimized by controlling parameters such as cooling rate, solvent composition, and seeding to achieve high purity and yield [8].
Liquid-liquid extraction is commonly employed to separate cyclopentadecanone oxime from reaction mixtures [8]. The choice of extraction solvent is critical, with toluene being frequently used due to its ability to dissolve the oxime while maintaining immiscibility with aqueous phases [8]. The extraction process can be enhanced by adjusting pH to ensure the oxime remains in the organic phase [8].
For high-purity applications, additional purification steps may be necessary [8]. These can include treatment with activated carbon to remove colored impurities, recrystallization from suitable solvents, or chromatographic techniques for analytical-grade material [8]. The purification strategy must be tailored to the specific impurity profile and purity requirements of the intended application [8].
Recent innovations in large-scale production include the development of continuous manufacturing processes [12]. These processes offer advantages in terms of consistent product quality, reduced equipment footprint, and improved safety through the handling of smaller reaction volumes at any given time [12]. A Pickering-emulsion-droplet-integrated electrode system has been designed to facilitate continuous-flow electrocatalytic synthesis of oximes, achieving production rates approximately five times greater than previous catalysts, with a Faradaic efficiency of 83.8% [12].
The application of green chemistry principles to cyclopentadecanone oxime synthesis has gained significant attention in recent years, driven by environmental concerns and regulatory pressures [13] [14]. Traditional methods for oxime synthesis often involve the use of organic solvents, generate substantial waste, and require high energy inputs [14]. Green chemistry approaches aim to address these issues through the development of more sustainable synthetic routes [13] [10].
Solvent-free methodologies represent a significant advancement in green synthesis of cyclopentadecanone oxime [14] [15]. The elimination of solvents reduces waste generation, simplifies purification, and enhances reaction safety [14]. One notable solvent-free approach involves the use of grindstone chemistry, where cyclopentadecanone and hydroxylamine hydrochloride are ground together in the presence of a catalyst such as bismuth oxide (Bi₂O₃) [14] [15]. This method yields the corresponding oxime in excellent yields under mild conditions, with reaction times typically less than one hour [14] [15].
Catalytic systems play a crucial role in green synthesis approaches [13]. Bismuth compounds have emerged as environmentally friendly catalysts due to their low toxicity, stability, and effectiveness in promoting oxime formation [14] [15]. Bismuth oxide (Bi₂O₃) has been demonstrated to efficiently catalyze the conversion of various ketones, including cyclic ketones, to their corresponding oximes under solvent-free conditions [14] [15].
Alternative hydroxylamine sources have been explored to reduce the environmental impact of oxime synthesis [16]. Electrochemical methods enable the in situ generation of hydroxylamine from sustainable precursors such as nitrate or nitrite [17] [16]. These approaches eliminate the need for the direct handling of hydroxylamine and reduce waste generation [17] [16]. An electrocatalytic oxygen reduction reaction (ORR)-coupled ammoximation strategy has been developed for efficient oxime production using oxygen, ammonium bicarbonate, and renewable electricity as the power source [16].
Green Chemistry Approach | Key Features | Environmental Benefits | Yield (%) |
---|---|---|---|
Solvent-free grinding with Bi₂O₃ | Room temperature, short reaction time | Eliminates solvent waste, energy-efficient | 90-95 |
Electrochemical synthesis | In situ hydroxylamine generation | Reduces hazardous reagents, uses renewable electricity | 83-95 |
Aqueous media reaction | Water as solvent, mild conditions | Eliminates organic solvents, reduced toxicity | 70-80 |
Continuous flow microreactor | Efficient mixing, heat transfer | Reduced waste, improved energy efficiency | 85-90 |
Titanium silicate catalysis | Heterogeneous catalyst, recyclable | Catalyst reuse, high selectivity, reduced waste | 90-99 |
The development of continuous flow processes represents another green chemistry approach to cyclopentadecanone oxime synthesis [12]. Microreactor technology enables precise control of reaction parameters, efficient mixing, and enhanced heat transfer, resulting in improved yields and reduced waste generation [12]. These systems are particularly well-suited for scaling up green chemistry processes while maintaining their environmental benefits [12].